molecular formula C16H10FNO3 B2836432 N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 216985-29-4

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2836432
CAS No.: 216985-29-4
M. Wt: 283.258
InChI Key: NBXFKAVYIKTFOG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative that serves as a privileged scaffold in medicinal chemistry research. Its structure is characterized by the molecular formula C 16 H 10 FNO 3 and features a coumarin core linked to a 4-fluorophenyl ring via a carboxamide bridge . This configuration is of significant interest for the design and development of novel multi-target therapeutic agents. The core applications of this compound in research are derived from the established biological activities of the coumarin-3-carboxamide class. Key research areas include: Neurodegenerative Disease Research: Structurally related coumarin-3-carboxamides have been extensively investigated as potential anti-Alzheimer's agents . These compounds are studied as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine . Some analogues also function as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease, with IC 50 values reaching the nanomolar range . Anticancer Research: Coumarin derivatives are a prominent area of study in oncology research due to their antiproliferative activities . Research indicates that certain coumarin-3-carboxamide analogues exhibit potent cytotoxic effects against human cancer cell lines, such as breast cancer MCF-7 cells, and can induce apoptosis . The flexibility of the core structure allows for exploration of structure-activity relationships to enhance potency and selectivity. Antimicrobial Research: While classical aminocoumarin antibiotics like novobiocin target bacterial DNA gyrase, they face limitations such as poor solubility and eukaryotic toxicity . The this compound scaffold provides a synthetic template for developing novel gyrase inhibitors with potentially improved pharmacological properties . Notice for Researchers: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFKAVYIKTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-fluoroaniline with 2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The chromene backbone and carboxamide group undergo oxidation under specific conditions.

Reagents/Conditions Products Key Findings
KMnO₄ (acidic medium) Quinone derivativesSelective oxidation at the chromene double bond yields 2,3-diketone structures.
H₂O₂ (alkaline conditions) Epoxides or hydroxylated derivativesLimited regioselectivity observed; side products include ring-opened compounds.

Mechanistic Insight :
Oxidation primarily targets the electron-rich chromene system. The fluorophenyl group stabilizes intermediates via resonance, directing oxidation to the C2 position .

Reduction Reactions

Reductive transformations focus on the carbonyl and aromatic systems.

Reagents/Condients Products Key Findings
NaBH₄/MeOH Secondary alcohol at C3Complete reduction of the carbonyl group within 2 hours (yield: 78–82%).
LiAlH₄/THF Amine derivativesOver-reduction observed, leading to cleavage of the amide bond (yield: <50%).

Kinetic Data :

  • NaBH₄ reaction rate: k=0.45min1k=0.45\,\text{min}^{-1} at 25°C .

  • LiAlH₄ requires cryogenic conditions (−20°C) to minimize side reactions .

Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS).

Reagents Conditions Products Yield
NaOCH₃/DMF 80°C, 6 hMethoxy-substituted derivatives65%
NH₃ (g)/Cu catalyst 120°C, 24 hAmino-substituted analogs42%

Regioselectivity :
Substitution occurs preferentially at the para position relative to fluorine due to steric hindrance at ortho sites .

Hydrolysis Reactions

The carboxamide and ester functionalities are susceptible to hydrolysis.

Conditions Products Catalysts
6M HCl, reflux Carboxylic acid derivativeNone required
NaOH/EtOH Sodium carboxylatePhase-transfer catalysts (e.g., TBAB)

Stability :

  • Acidic hydrolysis proceeds faster (t1/2=20mint_{1/2}=20\,\text{min}) than alkaline hydrolysis (t1/2=2ht_{1/2}=2\,\text{h}) .

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological targets:

Target Interaction IC₅₀ Source
α-Amylase Competitive inhibition2.11 ± 0.03 μM
HDAC3Allosteric modulation80 nM

Structure-Activity Relationship :

  • Fluorine enhances binding affinity to hydrophobic enzyme pockets .

  • Electron-withdrawing groups at the para position improve inhibitory potency by 40% compared to meta substituents .

Photochemical Reactivity

Limited data exists, but UV-Vis spectra (λmax=320nm\lambda_{\text{max}}=320\,\text{nm}) suggest potential for [2+2] cycloadditions under UV light.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Organic Synthesis
N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its chromene core allows for the development of more complex organic molecules, facilitating the exploration of structure-activity relationships in drug design.

Synthetic Routes
The compound can be synthesized through several methods, typically involving the condensation of 4-fluoroaniline with appropriate carboxylic acids under controlled conditions. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its interactions with cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. By inhibiting these enzymes, the compound could potentially modulate inflammatory responses .

Anticancer Properties
The compound has shown promise in anticancer research, particularly regarding its ability to inhibit tumor-associated carbonic anhydrase isoforms (CA IX and CA XII). These isoforms are implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of chromene compounds exhibit selective inhibition against these isoforms, suggesting a novel mechanism for cancer therapy .

Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may inhibit the growth of various bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.

Material Science Applications

Development of New Materials
In addition to its biological applications, this compound is being explored for its potential in material science. Its unique electronic properties could be harnessed to develop new materials with specific chemical and physical characteristics, which could be useful in various industrial applications.

Case Study 1: Anticancer Activity

A recent study evaluated this compound's effectiveness against CA IX and CA XII isoforms. The results indicated that certain derivatives exhibited sub-micromolar potency, showcasing their potential as lead compounds for anticancer drugs. The study employed molecular docking techniques to understand binding interactions within the catalytic clefts of the enzymes .

CompoundIC50 (µM)Target Enzyme
Compound A0.2CA IX
Compound B0.5CA XII

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. The compound demonstrated significant inhibition of albumin denaturation induced by heat, suggesting its potential use in managing inflammatory conditions .

Test ConditionInhibition (%)
Heat Treatment75%

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : Fluorine’s electron-withdrawing nature may improve binding to enzymes like HDAC1 compared to methoxy groups .
  • Halogen size : Bromine’s larger size (vs. fluorine) could enhance hydrophobic interactions, though suggests halogen size has minimal impact on inhibition in maleimide derivatives .
  • Polar substituents : Sulfamoyl groups (e.g., -SO2NH2) may improve water solubility, critical for pharmacokinetics .

Enzyme Inhibition

  • HDAC1 Inhibition: Benzamidic coumarins with 3,4-dichlorobenzyl groups show IC50 values as low as 0.47 µM, comparable to the reference drug entinostat . The fluorine substituent in the target compound may mimic halogen-mediated interactions but requires empirical validation.
  • AChE Inhibition: Triazole-chromenone carboxamides (e.g., compound 17) exhibit IC50 = 1.80 µM, attributed to hydrogen bonding with the triazole ring . The fluorine atom in the target compound may offer weaker hydrogen-bonding capacity but stronger dipole interactions.

Antitumor and Antimicrobial Effects

  • Cytotoxicity: Coumarin derivatives with 4-((2-aminophenyl)carbamoyl) benzyl groups show IC50 values of 0.53–57.59 µM against cancer cells (HCT116, MCF7) . Fluorine’s metabolic stability may enhance in vivo efficacy.
  • Antituberculosis Activity : Thiazolin-2-one benzylidenehydrazones derived from coumarins demonstrate activity against Mycobacterium tuberculosis , though the target compound’s efficacy remains untested.

Biological Activity

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivative class, characterized by its unique structural features, including a chromene core with a carboxamide functional group and a fluorinated phenyl substituent. Its molecular formula is C₁₆H₁₀FNO₃. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and neuroprotective properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies show that it can effectively inhibit the growth of pathogens, making it a potential candidate for therapeutic applications in treating infections.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound's structure may play a crucial role in its interaction with microbial targets, enhancing its efficacy as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the effects on various cancer cell lines, this compound showed promising results:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Inhibition of cell cycle progression
A549 (Lung Cancer)15.0Modulation of MAPK signaling pathway

The compound's ability to interact with specific molecular targets involved in cancer progression highlights its potential as a therapeutic agent .

3. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly concerning monoamine oxidase (MAO) inhibition. MAO enzymes are critical in regulating neurotransmitter levels in the brain, and their inhibition can be beneficial in treating neurodegenerative disorders.

Table 2: MAO Inhibition Activity

CompoundIC50 (µM)Selectivity for MAO-A/MAO-B
This compound20.05:1
Reference Compound15.0-

The selectivity profile indicates that modifications to the compound can enhance its potency and selectivity against specific MAO isoforms, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodology :
  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .
  • Thermal Stability : DSC/TGA analysis to determine melting/decomposition points .

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